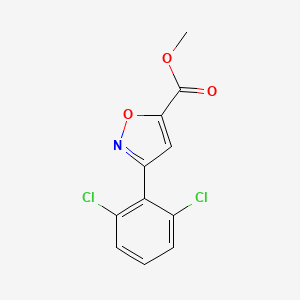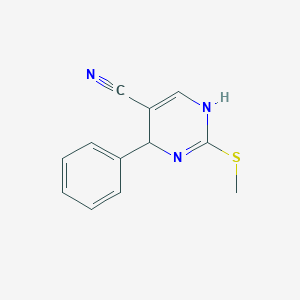![molecular formula C10H8N6 B12907767 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine CAS No. 94764-42-8](/img/structure/B12907767.png)
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structure, which combines a triazole ring with a pyrimidine ring, making it a versatile scaffold for drug design and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the nitrosative cyclization of 5,6-diamino-2-phenylpyrimidin-4(3H)-ones with nitrous acid . This reaction is carried out under controlled conditions to ensure the formation of the desired triazolo-pyrimidine structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the triazolo-pyrimidine scaffold.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially modifying its biological activity.
Alkylation and Acylation: These reactions involve the addition of alkyl or acyl groups to the compound, which can enhance its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include potassium cyanide for nucleophilic substitution, sodium hydride for deprotonation, and various alkylating agents for alkylation reactions. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium cyanide can yield 3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-carbonitrile .
Applications De Recherche Scientifique
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine has a wide range of scientific research applications:
Medicinal Chemistry: This compound serves as a scaffold for designing new drugs, particularly as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and lysine-specific demethylase 1 (LSD1).
Cancer Research: It has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes, including cell cycle progression and apoptosis.
Industrial Applications: In industry, it can be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . Similarly, as an LSD1 inhibitor, it interferes with the enzyme’s ability to demethylate lysine residues on histones, leading to alterations in gene expression .
Comparaison Avec Des Composés Similaires
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine scaffold but differs in the arrangement of the nitrogen atoms in the triazole ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound also features a triazolo-pyrimidine structure but with a different fusion pattern.
The uniqueness of this compound lies in its specific arrangement of the triazole and pyrimidine rings, which imparts distinct biological activities and makes it a valuable scaffold for drug design .
Propriétés
Numéro CAS |
94764-42-8 |
|---|---|
Formule moléculaire |
C10H8N6 |
Poids moléculaire |
212.21 g/mol |
Nom IUPAC |
3-phenyltriazolo[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C10H8N6/c11-10-12-6-8-9(13-10)16(15-14-8)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13) |
Clé InChI |
XXLKGBDOPXBTKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=NC(=NC=C3N=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


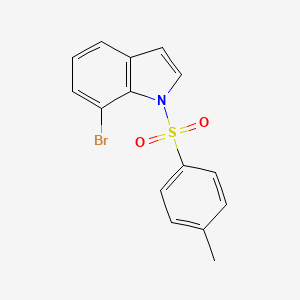
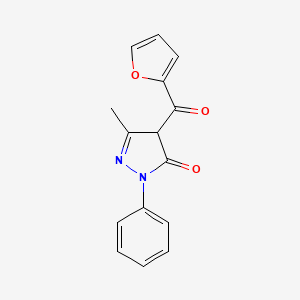
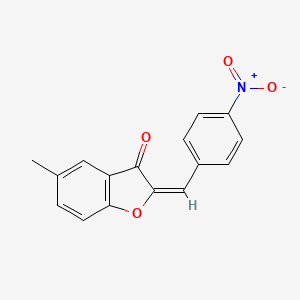
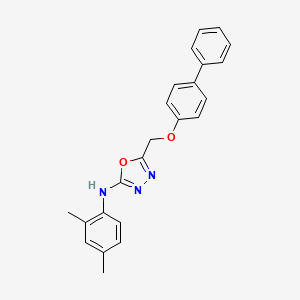
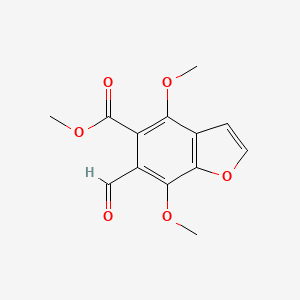

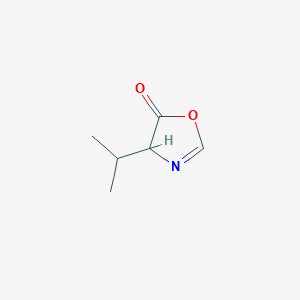
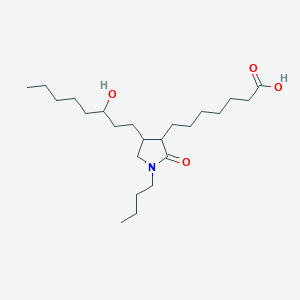
![ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B12907734.png)
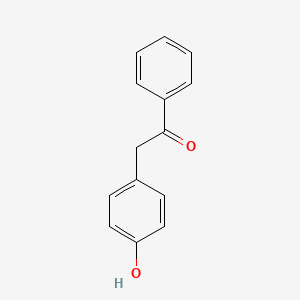
![5-{[(3,4-Dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12907743.png)
![2-Amino-4-hydroxy-5-[2-naphthylthio]quinazoline](/img/structure/B12907749.png)
